The Structure of D-Threose: A Technical Guide
The Structure of D-Threose: A Technical Guide
Introduction
D-Threose is a four-carbon monosaccharide, an aldotetrose, with the chemical formula C₄H₈O₄.[1][2] As one of the simplest aldoses, it possesses two chiral centers, giving rise to a family of four stereoisomers.[1] D-Threose is the C2 epimer of D-Erythrose, a more common tetrose involved in the pentose (B10789219) phosphate (B84403) pathway. While less abundant in central metabolic pathways, D-Threose is of significant interest to researchers in stereochemistry and synthetic biology.[1] It serves as a crucial chiral building block for the synthesis of more complex molecules, including nucleoside analogs with potential therapeutic applications.[3] This guide provides an in-depth analysis of the structure of D-Threose, its physicochemical properties, and key experimental protocols relevant to its synthesis and analysis.
Chemical Structure and Stereochemistry
The defining characteristics of D-Threose are rooted in the three-dimensional arrangement of its atoms. It exists in equilibrium between a linear, open-chain form and a cyclic furanose structure in aqueous solutions.[1][4]
Linear Structure: Fischer Projection
The open-chain form of D-Threose is best represented using a Fischer projection, which illustrates the stereochemistry at its two chiral centers (C2 and C3).[5][6] The structure consists of a four-carbon backbone with a terminal aldehyde group at C1 and a primary alcohol group at C4.[1] The IUPAC name for D-Threose is (2S,3R)-2,3,4-Trihydroxybutanal.[7][4][8] In the Fischer projection for the D-isomer, the hydroxyl group on the penultimate carbon (C3) is positioned on the right. The key feature that distinguishes D-Threose from its diastereomer, D-Erythrose, is the orientation of the hydroxyl group at C2, which is on the left.[1]
Caption: Fischer projection of the linear form of D-Threose.
Cyclic Structure: Haworth Projection
In aqueous solution, the open-chain form of D-Threose undergoes a reversible intramolecular nucleophilic addition to form a more stable five-membered cyclic hemiacetal, known as a furanose ring.[1] This cyclization occurs when the hydroxyl group on C4 attacks the electrophilic carbonyl carbon (C1). This process creates a new chiral center at C1, referred to as the anomeric carbon. Consequently, two diastereomers, called anomers, are formed: α-D-threofuranose and β-D-threofuranose.[9] These anomers differ only in the configuration of the hydroxyl group at the anomeric carbon.
Caption: Cyclization of D-Threose into its α and β furanose anomers.
Note: The above DOT script is a logical representation. A visual depiction of the Haworth structures would typically be rendered using chemical drawing software.
Stereoisomerism
With two chiral centers (n=2), threose has a total of 2ⁿ = 4 possible stereoisomers. These isomers exist as two enantiomeric pairs. D-Threose and L-Threose are enantiomers (non-superimposable mirror images). D-Erythrose and L-Erythrose form the other enantiomeric pair. The relationship between D-Threose and either D- or L-Erythrose is diastereomeric, meaning they are stereoisomers that are not mirror images of each other.[10][11][12]
Caption: Stereoisomeric relationships of the aldotetroses.
Physicochemical Properties
The distinct stereochemistry of D-Threose gives rise to a unique set of physical and chemical properties that differentiate it from its isomers.
| Property | Value | References |
| IUPAC Name | (2S,3R)-2,3,4-Trihydroxybutanal | [4][8] |
| CAS Number | 95-43-2 | [3][4][8] |
| Molecular Formula | C₄H₈O₄ | [1][4][8][13] |
| Molecular Weight | 120.10 g/mol | [3][4][8][13] |
| Appearance | Syrup | [13][14] |
| Specific Rotation | [α]D²⁰ = -12.3° (c=4, water) | [13] |
| Solubility | Very soluble in water; slightly soluble in alcohol; practically insoluble in ether. | [13][15] |
| Chemical Stability | Half-life > 12 hours (at pH 8.5, 40°C) | [1] |
D-Threose exhibits mutarotation in solution as the α and β anomers interconvert.[13] Its stability under basic conditions is notably greater than that of D-Erythrose, which has a half-life of approximately 2 hours under identical conditions.[16] This difference in reactivity is attributed to the stereochemical arrangement of the hydroxyl groups influencing the stability of reaction intermediates.[16]
Experimental Protocols
Synthesis: The Kiliani-Fischer Synthesis
The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom.[17] This process can be used to synthesize D-Erythrose and D-Threose from the three-carbon aldose, D-Glyceraldehyde. The synthesis produces a mixture of two C2 epimers.[17]
Methodology:
-
Cyanohydrin Formation: A solution of D-Glyceraldehyde is treated with sodium cyanide (NaCN) followed by acidification. The cyanide ion undergoes a nucleophilic attack on the aldehyde carbonyl, creating two new diastereomeric cyanohydrins because the attack can occur from either face of the planar carbonyl.
-
Hydrolysis: The resulting nitrile groups of the cyanohydrin mixture are hydrolyzed to carboxylic acids, typically under basic conditions followed by acidification. This process often results in the spontaneous formation of more stable lactones (cyclic esters).
-
Reduction: The mixture of diastereomeric lactones is separated (e.g., by chromatography). Each isolated lactone is then reduced to the corresponding aldose. A common reducing agent for this step is a sodium amalgam (Na/Hg) in a slightly acidic solution. The reduction of the lactone derived from one cyanohydrin yields D-Erythrose, while the other yields D-Threose.
An improved, modern version of this protocol involves the direct reduction of the cyanohydrin mixture using a poisoned catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄), in the presence of hydrogen gas.[17] This reduces the nitrile to an imine, which is immediately hydrolyzed in the aqueous solvent to the final aldehyde, bypassing the lactone intermediate and improving yields.[17]
Caption: Workflow for the Kiliani-Fischer synthesis of aldotetroses.
Analysis: NMR Spectroscopy for Stability Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in solution. It is particularly useful for quantifying the relative concentrations of isomers, such as D-Threose and D-Erythrose, over time to determine their chemical stability and reactivity.
Protocol for Comparative Stability Analysis:
-
Objective: To quantitatively measure the rate of isomerization of D-Threose under mild basic conditions.
-
Materials: ¹³C-labeled D-Threose (e.g., D-[1-¹³C]-Threose), buffered solvent (e.g., 160 mM sodium bicarbonate in D₂O, adjusted to pD 8.5), NMR spectrometer.
-
Methodology:
-
Sample Preparation: A solution of 80 mM D-[1-¹³C]-Threose is prepared in the sodium bicarbonate buffer. The use of a ¹³C-labeled sugar simplifies the resulting NMR spectrum, allowing for unambiguous identification and integration of signals corresponding to the anomeric carbons of different sugar species.
-
NMR Data Acquisition: The sample is placed in an NMR spectrometer maintained at a constant temperature (e.g., 25°C or 40°C). ¹³C NMR spectra are acquired at regular time intervals over a prolonged period (e.g., 24 hours).
-
Data Analysis: The signals in each spectrum corresponding to D-Threose, its epimer D-Erythrose, and the corresponding ketose (D-Erythrulose) are identified based on their chemical shifts. The integral of each signal, which is proportional to its concentration, is measured.
-
Kinetic Profile: The concentrations of each species are plotted against time to generate a kinetic profile of the isomerization and degradation reactions. From this data, the half-life (t₁/₂) of D-Threose under these conditions can be calculated.[16]
-
D-Threose, an aldotetrose monosaccharide, is structurally defined by the specific stereochemistry at its C2 and C3 chiral centers. While its linear form is useful for understanding its classification, its existence as a cyclic furanose in solution dictates much of its chemical behavior. The distinct spatial arrangement of its hydroxyl groups results in unique physicochemical properties, including enhanced stability compared to its C2 epimer, D-Erythrose. The detailed protocols for its synthesis and analysis underscore its importance as both a subject of fundamental stereochemical study and a valuable building block for drug development professionals and researchers in the chemical sciences.
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